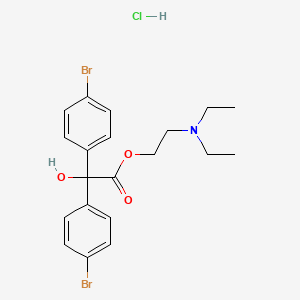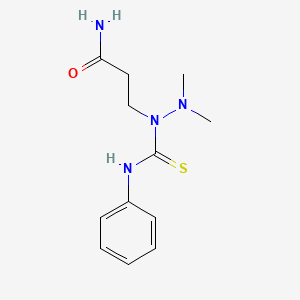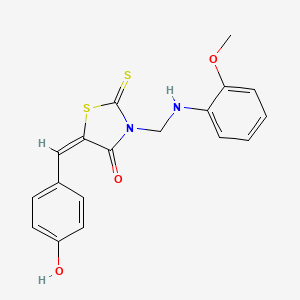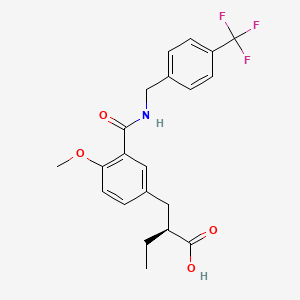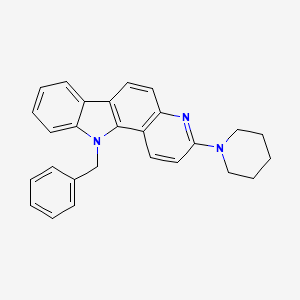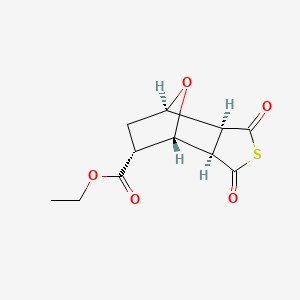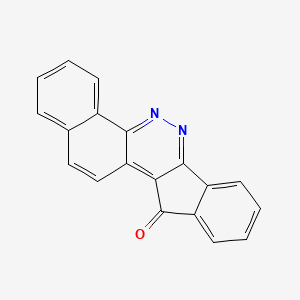
Glutamylamidoethyl indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamylamidoethyl indole is a synthetic dipeptide compound known for its neuroprotective properties. It is often used in cosmetic formulations for its ability to protect neuronal cells and improve skin health. The compound is a stable aqueous solution and is miscible with water, alcohols, and glycols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glutamylamidoethyl indole involves the coupling of an indole derivative with a glutamic acid derivative. One common method is the palladium-catalyzed Larock indole synthesis, which forms the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally benign solvents such as water. Various methodologies, including the use of transition metals, peptides, surfactants, ionic liquids, and nanoparticles, have been employed to synthesize the indole nucleus or its derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Glutamylamidoethyl indole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole amines .
Aplicaciones Científicas De Investigación
Glutamylamidoethyl indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and neuroprotection.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases due to its neuroprotective properties.
Industry: In the cosmetic industry, it is used for its anti-aging and neuroprotective effects on the skin
Mecanismo De Acción
The mechanism of action of glutamylamidoethyl indole involves its interaction with neurotrophic factors such as Nerve Growth Factor (NGF). It helps in the differentiation of precursor cells into neuronal cells and protects them from apoptosis. The compound exerts its effects by binding to specific receptors on neuronal cells, thereby activating signaling pathways that promote cell survival and differentiation .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness: Glutamylamidoethyl indole is unique due to its dual role in neuroprotection and cosmetic applications. Unlike other indole derivatives, it specifically targets neuronal cells and has been shown to have a more potent neuroprotective effect than vitamin E .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, from medicine to cosmetics.
Propiedades
Número CAS |
478273-36-8 |
|---|---|
Fórmula molecular |
C15H19N3O3 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-12(5-6-14(19)20)15(21)17-8-7-10-9-18-13-4-2-1-3-11(10)13/h1-4,9,12,18H,5-8,16H2,(H,17,21)(H,19,20)/t12-/m0/s1 |
Clave InChI |
WAACXEZYKFZHHH-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


